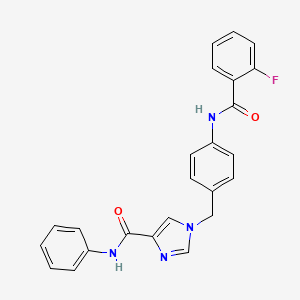

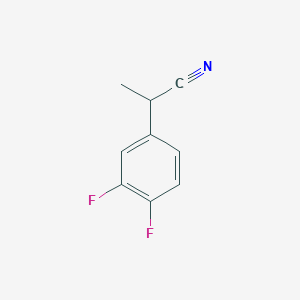

1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a chemical compound that has been researched for its potential use in various scientific applications. It is a synthetic compound that is commonly referred to as 'compound 1' in scientific literature. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

1-(4-(2-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is part of a broader class of compounds explored for various applications in scientific research. A related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, demonstrates the interest in fluorobenzamides for their structural and vibrational properties. This particular compound was synthesized and characterized using techniques like GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. Its crystal structure was determined by X-ray diffraction, revealing insights into the spatial arrangement and potential interactions of similar molecules (Saeed, Erben, Abbas, & Flörke, 2010).

Potential Anticancer Applications

Another area of research involves the synthesis and biological evaluation of compounds for potential anticancer applications. N-(ferrocenylmethyl)benzene-carboxamide derivatives, which share a structural motif with the specified compound, were synthesized and showed cytotoxic effects against the MDA-MB-435-S-F breast cancer cell line. This indicates the potential of related compounds in cancer research and treatment strategies (Kelly et al., 2007).

Antimicrobial and Antifungal Properties

Compounds featuring fluorobenzamides have also been explored for their antimicrobial properties. New derivatives bearing a fluorine atom and synthesized via microwave methods showed significant activity against various bacterial and fungal strains. This highlights the potential of this compound and similar molecules in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Fluorescence and Imaging Applications

Fluorobenzamides have been utilized in the development of imaging agents due to their fluorine content, facilitating the synthesis of fluorine-18-labeled compounds for PET imaging. Such developments are crucial for advancing diagnostic techniques in medicine, particularly in neurology and oncology (Lang et al., 1999).

Mécanisme D'action

The mechanism of action for this compound is not specified in the search results. Given its use in scientific research, it’s likely that its mechanism of action varies depending on the specific application.

Safety and Hazards

Propriétés

IUPAC Name |

1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN4O2/c25-21-9-5-4-8-20(21)23(30)27-19-12-10-17(11-13-19)14-29-15-22(26-16-29)24(31)28-18-6-2-1-3-7-18/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGKCUUXWPHHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)

![2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2962275.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B2962279.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2962281.png)

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2962288.png)

![6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2962292.png)